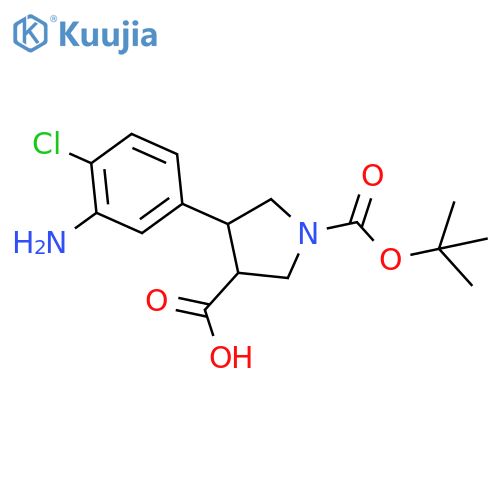

Cas no 1367442-51-0 (4-(3-amino-4-chlorophenyl)-1-(tert-butoxy)carbonylpyrrolidine-3-carboxylic acid)

4-(3-amino-4-chlorophenyl)-1-(tert-butoxy)carbonylpyrrolidine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 4-(3-amino-4-chlorophenyl)-1-(tert-butoxy)carbonylpyrrolidine-3-carboxylic acid

- 4-(3-amino-4-chlorophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid

- EN300-1454209

- 1367442-51-0

-

- インチ: 1S/C16H21ClN2O4/c1-16(2,3)23-15(22)19-7-10(11(8-19)14(20)21)9-4-5-12(17)13(18)6-9/h4-6,10-11H,7-8,18H2,1-3H3,(H,20,21)

- InChIKey: VBTBHQTWBZGFJO-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(=CC=1N)C1CN(C(=O)OC(C)(C)C)CC1C(=O)O

計算された属性

- せいみつぶんしりょう: 340.1189848g/mol

- どういたいしつりょう: 340.1189848g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 23

- 回転可能化学結合数: 4

- 複雑さ: 466

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 92.9Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

4-(3-amino-4-chlorophenyl)-1-(tert-butoxy)carbonylpyrrolidine-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1454209-0.05g |

4-(3-amino-4-chlorophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid |

1367442-51-0 | 0.05g |

$612.0 | 2023-06-06 | ||

| Enamine | EN300-1454209-50mg |

4-(3-amino-4-chlorophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid |

1367442-51-0 | 50mg |

$612.0 | 2023-09-29 | ||

| Enamine | EN300-1454209-100mg |

4-(3-amino-4-chlorophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid |

1367442-51-0 | 100mg |

$640.0 | 2023-09-29 | ||

| Enamine | EN300-1454209-2500mg |

4-(3-amino-4-chlorophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid |

1367442-51-0 | 2500mg |

$1428.0 | 2023-09-29 | ||

| Enamine | EN300-1454209-10000mg |

4-(3-amino-4-chlorophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid |

1367442-51-0 | 10000mg |

$3131.0 | 2023-09-29 | ||

| Enamine | EN300-1454209-0.1g |

4-(3-amino-4-chlorophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid |

1367442-51-0 | 0.1g |

$640.0 | 2023-06-06 | ||

| Enamine | EN300-1454209-0.25g |

4-(3-amino-4-chlorophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid |

1367442-51-0 | 0.25g |

$670.0 | 2023-06-06 | ||

| Enamine | EN300-1454209-2.5g |

4-(3-amino-4-chlorophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid |

1367442-51-0 | 2.5g |

$1428.0 | 2023-06-06 | ||

| Enamine | EN300-1454209-250mg |

4-(3-amino-4-chlorophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid |

1367442-51-0 | 250mg |

$670.0 | 2023-09-29 | ||

| Enamine | EN300-1454209-1000mg |

4-(3-amino-4-chlorophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid |

1367442-51-0 | 1000mg |

$728.0 | 2023-09-29 |

4-(3-amino-4-chlorophenyl)-1-(tert-butoxy)carbonylpyrrolidine-3-carboxylic acid 関連文献

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012

-

3. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

-

Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705

-

Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

-

8. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405

-

Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040

-

Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214

4-(3-amino-4-chlorophenyl)-1-(tert-butoxy)carbonylpyrrolidine-3-carboxylic acidに関する追加情報

4-(3-Amino-4-Chlorophenyl)-1-(tert-Butoxy)Carbonylpyrrolidine-3-Carboxylic Acid: A Comprehensive Overview

4-(3-Amino-4-Chlorophenyl)-1-(tert-Butoxy)Carbonylpyrrolidine-3-Carboxylic Acid, identified by the CAS number 1367442-51-0, is a complex organic compound with significant potential in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structural features and promising applications in drug discovery and materials science. In this article, we will delve into its chemical properties, synthesis methods, and recent advancements in its utilization.

The molecular structure of 4-(3-Amino-4-Chlorophenyl)-1-(tert-Butoxy)Carbonylpyrrolidine-3-Carboxylic Acid comprises a pyrrolidine ring, which is a five-membered cyclic amine. This ring is substituted with a 3-amino-4-chlorophenyl group at the fourth position and a tert-butoxycarbonyl (Boc) group at the first position. The presence of these substituents imparts unique electronic and steric properties to the molecule, making it versatile for various chemical reactions. The carboxylic acid group at the third position further enhances its reactivity and functionalization potential.

Recent studies have highlighted the importance of pyrrolidine derivatives in medicinal chemistry. The Boc group, a common protecting group in peptide synthesis, plays a crucial role in controlling the reactivity of the amine functionalities. This compound has been explored as a building block for constructing bioactive molecules, particularly in the development of peptide-based drugs. Its ability to undergo selective deprotection under mild conditions makes it an attractive candidate for multi-step synthesis processes.

In terms of synthesis, 4-(3-Amino-4-Chlorophenyl)-1-(tert-Butoxy)Carbonylpyrrolidine-3-Carboxylic Acid can be prepared through a variety of methods, including nucleophilic substitution, coupling reactions, and ring-closing metathesis. Researchers have optimized these methods to achieve high yields and purity levels. For instance, a recent study reported the use of microwave-assisted synthesis to accelerate the formation of this compound, significantly reducing reaction times while maintaining product quality.

The application of this compound extends beyond pharmaceuticals. Its unique structure has been leveraged in materials science for designing advanced polymers and coatings. The amino and chloro substituents on the phenyl ring provide opportunities for cross-linking reactions, enhancing the mechanical properties of resulting materials. Furthermore, the carboxylic acid group enables compatibility with various polymerization techniques, making this compound a valuable precursor for functional materials.

From an environmental perspective, researchers have investigated the biodegradability and toxicity profiles of 4-(3-Amino-4-Chlorophenyl)-1-(tert-Butoxy)Carbonylpyrrolidine-3-Carboxylic Acid. Preliminary studies suggest that it exhibits low toxicity towards aquatic organisms under standard test conditions. However, further research is required to fully understand its environmental impact and ensure sustainable practices during its production and use.

In conclusion, 4-(3-Amino-4-Chlorophenyl)-1-(tert-Butoxy)Carbonylpyrrolidine-3-Carboxylic Acid (CAS No: 1367442-51-0) is a multifaceted compound with diverse applications across chemistry and pharmacology. Its unique structure offers ample opportunities for innovation in drug development and materials science. As research continues to uncover new potentials for this compound, it is poised to play an increasingly important role in advancing scientific discovery.

1367442-51-0 (4-(3-amino-4-chlorophenyl)-1-(tert-butoxy)carbonylpyrrolidine-3-carboxylic acid) 関連製品

- 866145-30-4(4(3H)-Pyrimidinone,6-(methoxymethyl)-2-(4-pyridinyl)-)

- 2877656-14-7(1-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]-4-cyclopropanecarbonyl-1,4-diazepane)

- 2189725-33-3(N-(3-methoxyphenyl)-2-[4-(morpholine-4-carbonyl)piperidin-1-yl]acetamide)

- 1368820-28-3(1-(2-methoxy-4,5-dimethylphenyl)cyclopropylmethanamine)

- 2680611-34-9(2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(7-methyl-1-benzofuran-3-yl)propanoic acid)

- 2225170-42-1((2-cyclopropyl-4-(methoxycarbonyl)phenyl)boronic acid)

- 2665661-13-0(2-Amino-2-(2-fluorophenyl)propan-1-ol hydrochloride)

- 899999-87-2(methyl 4-(2-{5-(hydroxymethyl)-1-(4-methoxyphenyl)methyl-1H-imidazol-2-ylsulfanyl}acetamido)benzoate)

- 1805328-34-0(3-(Difluoromethyl)-5-hydroxy-2-nitropyridine)

- 1340431-79-9(1H-1,2,3-Triazole-4-methanamine, 1-(3,4-dimethylcyclohexyl)-)